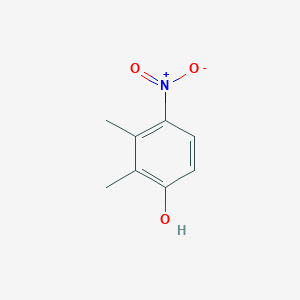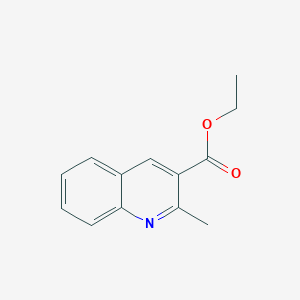
2-甲基喹啉-3-羧酸乙酯
概述
描述
Ethyl 2-methylquinoline-3-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Ethyl 2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5 . GCN-5 is a Histone Acetyl Transferase (HAT) enzyme that directly acetylates PGC-1α . PGC-1α is a transcriptional coactivator that regulates the genes involved in energy metabolism .
Mode of Action
This compound inhibits the catalytic activity of GCN-5 . GCN-5 mediates the acetylation of PGC-1α, and by inhibiting GCN-5, Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, mitochondrial function, and oxidative metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-methylquinoline-3-carboxylate is the regulation of energy metabolism. PGC-1α, the target of this compound, is a key regulator of mitochondrial biogenesis and respiration, hepatic gluconeogenesis, and skeletal muscle fiber-type switching . Inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, leading to increased mitochondrial function and oxidative metabolism .
Result of Action
The inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate leads to enhanced PGC-1α activity . This results in increased mitochondrial function and oxidative metabolism . PGC-1α levels are reported to be reduced in the heart following myocardial infarction, and upregulation of PGC-1α confers protection against ischemia and reperfusion in cardiomyoblast cells .
生化分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 2-methylquinoline-3-carboxylate has been reported to have effects on cellular processes. For instance, it has been studied in the context of ischemia and reperfusion induced myocardial injury . It is reported to be a specific inhibitor of GCN-5, a histone acetyltransferase . This inhibition enhances the activity of PGC-1 alpha, a transcriptional coactivator, thereby influencing mitochondrial function and oxidative metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-methylquinoline-3-carboxylate involves its role as a specific inhibitor of GCN-5 . GCN-5 mediates the acetylation of PGC-1 alpha, a process that Ethyl 2-methylquinoline-3-carboxylate inhibits . This inhibition enhances PGC-1 alpha activity, which in turn influences mitochondrial function and oxidative metabolism .
Temporal Effects in Laboratory Settings
It has been reported that the compound can influence the activity of PGC-1 alpha during ischemia and reperfusion induced myocardial injury .
Dosage Effects in Animal Models
In animal models, Ethyl 2-methylquinoline-3-carboxylate has been shown to have a dose-dependent effect on the level of creatine kinase, a marker of myocardial injury, during ischemia and reperfusion .
Metabolic Pathways
Its role as a GCN-5 inhibitor suggests that it may influence pathways related to histone acetylation and transcriptional regulation .
Subcellular Localization
Given its role as a GCN-5 inhibitor, it may be localized to the nucleus where GCN-5 is typically found .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate . This reaction typically requires a catalyst and specific reaction conditions to yield the desired product. Another method involves the Friedländer synthesis, where aniline derivatives react with β-ketoesters under acidic or basic conditions .
Industrial Production Methods
Industrial production of ethyl 2-methylquinoline-3-carboxylate often employs scalable and efficient synthetic routes. These methods may include the use of transition metal catalysts, ionic liquids, or microwave-assisted synthesis to enhance reaction efficiency and yield . Green chemistry principles are also applied to minimize environmental impact.
化学反应分析
Types of Reactions
Ethyl 2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
相似化合物的比较
Ethyl 2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the carboxylate group present in ethyl 2-methylquinoline-3-carboxylate.
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate: Contains a hydroxyl group, which can alter its chemical and biological properties.
The uniqueness of ethyl 2-methylquinoline-3-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
ethyl 2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPJEDOCJXVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349443 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15785-08-7 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-methylquinoline-3-carboxylate interact with its target and what are the downstream effects?
A: Ethyl 2-methylquinoline-3-carboxylate acts as a specific inhibitor of the enzyme general control nonderepressible 5 (GCN-5) []. GCN-5 is a histone acetyltransferase that regulates gene expression by acetylating histone proteins. One of its targets is the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
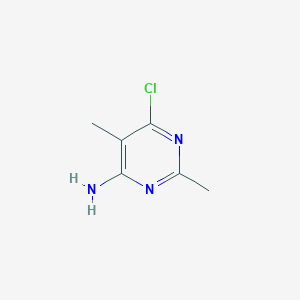
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)

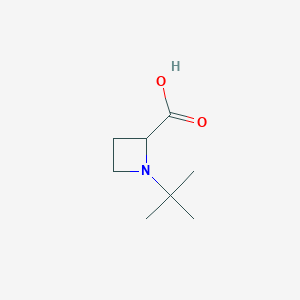

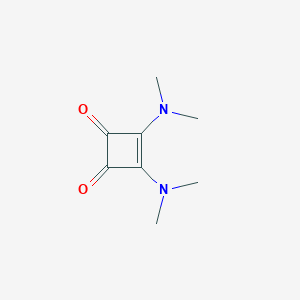
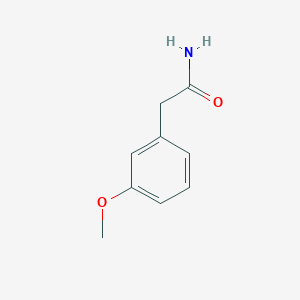

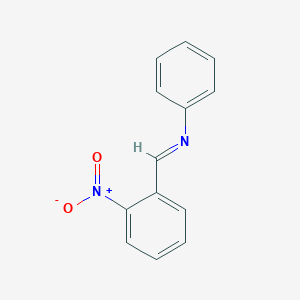
![2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide](/img/structure/B102806.png)



